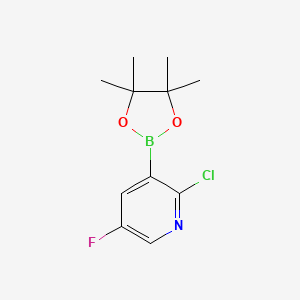
2-Chlor-5-Fluor-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
Übersicht
Beschreibung
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound that features a pyridine ring substituted with chloro, fluoro, and dioxaborolan groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its boronic ester functionality.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird hauptsächlich in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt. Diese Reaktionen sind von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein wesentlicher Schritt bei der Synthese von Pharmazeutika, Polymeren und komplexen organischen Molekülen. Das Vorhandensein der Dioxaborolan-Gruppe in der Verbindung erleichtert den Transfer des Boratoms zum Kupplungspartner und macht sie zu einem wertvollen Reagenz in diesen Reaktionen.
Entwicklung von organischen Leuchtdioden (OLEDs)
Forscher verwenden diese Verbindung bei der Entwicklung von OLEDs . Der Pyridin-Rest kann Teil des konjugierten Systems sein, das die lichtemittierende Schicht von OLEDs bildet. Seine Fähigkeit, Elektronen zu übertragen und stabile lichtemittierende Komplexe zu bilden, ist entscheidend für die Effizienz und Langlebigkeit dieser Geräte.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Zwischenprodukt bei der Synthese verschiedener Arzneistoffe . Seine Struktur ermöglicht die Einführung von Fluoratomen in Arzneistoffe, was die Eigenschaften des Medikaments wie metabolische Stabilität und Bioverfügbarkeit deutlich verändern kann.
Pflanzenschutzmittel-Synthese
Die Verbindung ist auch für die Synthese von Pflanzenschutzmitteln von Bedeutung. Die Chlor- und Fluorsubstituenten können strategisch in der molekularen Struktur von Herbiziden und Pestiziden platziert werden, um ihre Aktivität und Selektivität gegenüber Zielarten zu verbessern.
Materialwissenschaft
In der Materialwissenschaft wird diese Verbindung zur Herstellung von neuartigen Polymeren verwendet. Die borhaltige Einheit kann als Vernetzungsmittel wirken, was zu Polymeren mit einzigartigen Eigenschaften wie erhöhter thermischer Stabilität oder Flammschutzmittel führt.
Katalysatordesign
Schließlich findet sie Anwendung im Katalysatordesign . Die Verbindung kann ein Ligand für Übergangsmetallkatalysatoren sein, die in verschiedenen chemischen Reaktionen eingesetzt werden. Der Pyridinring kann an Metalle koordinieren und so die Aktivität und Selektivität des Katalysators beeinflussen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSAYIOMVWEJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




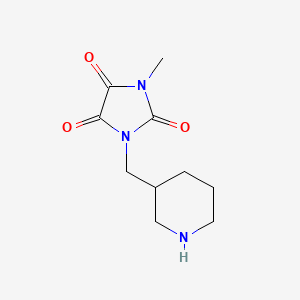
![3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B1464574.png)
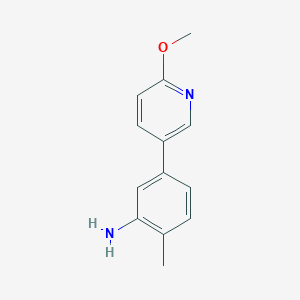
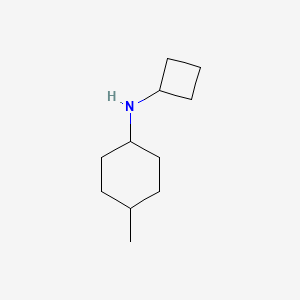
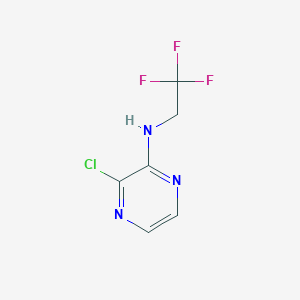
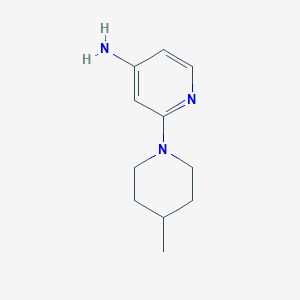
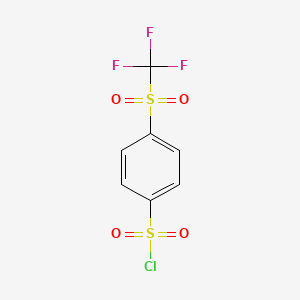
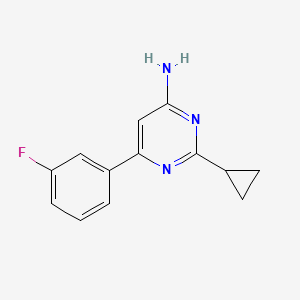
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
![{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464591.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
